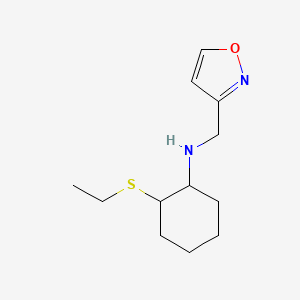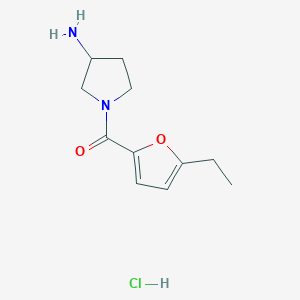![molecular formula C11H14N4S2 B7633822 N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine](/img/structure/B7633822.png)
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine, also known as ETP-46464, is a novel compound that has attracted significant attention in the field of pharmaceutical research. This compound has been shown to have promising potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
作用機序
The mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of a class of enzymes called protein arginine methyltransferases (PRMTs). PRMTs play a key role in the regulation of gene expression and cellular signaling, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. By inhibiting PRMT activity, N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine may be able to modulate gene expression and cellular signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and modulate the immune response. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine for lab experiments is its high potency and selectivity for PRMT inhibition. This makes it a valuable tool for studying the role of PRMTs in various cellular processes and disease states. However, one limitation of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine. One area of interest is in the development of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine derivatives with improved pharmacokinetic properties and/or increased potency. Another area of research is in the identification of biomarkers that can be used to predict response to N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine treatment in cancer patients. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine and its potential therapeutic applications in various disease states.
合成法
The synthesis of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine involves a multi-step process that starts with the reaction of 2-ethyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-ethyl-1,3-thiazole-4-carbonyl chloride. This intermediate is then reacted with 6-methylsulfanylpyrazin-2-amine to form the final product, N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine. The synthesis of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been the subject of extensive research in the field of pharmaceuticals due to its potential therapeutic applications. One of the most promising areas of research for N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine is in the treatment of cancer. Studies have shown that N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has also been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis.
特性
IUPAC Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S2/c1-3-10-14-8(7-17-10)4-13-9-5-12-6-11(15-9)16-2/h5-7H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRYKIPUWPNBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC2=CN=CC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Bromo-6-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7633746.png)
![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)
![3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)

![1-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7633767.png)
![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)

![7-[(1-methylbenzimidazol-2-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7633800.png)
![5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one](/img/structure/B7633803.png)
![1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone](/img/structure/B7633817.png)
![2-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7633818.png)
![1-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633829.png)
![2-[[6-(2-Methylimidazol-1-yl)pyrazin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7633835.png)